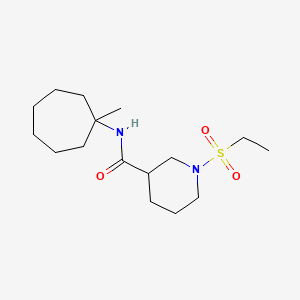

![molecular formula C19H14N2O2S B5613979 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5613979.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide

Übersicht

Beschreibung

Benzothiazole derivatives are significant in medicinal chemistry due to their diverse biological activities. Research on these compounds involves exploring their synthesis, chemical reactions, molecular structures, and properties to understand their potential applications better.

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from readily available raw materials, involving reactions like the ring-closing reaction, reduction, and acylation. For instance, Ravinaik et al. (2021) describe the design and synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and other components, showcasing the synthetic approach to benzothiazole derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activities. Studies involving X-ray crystallography and NMR techniques help in elucidating these structures, providing insights into the molecular configurations that contribute to their reactivity and interactions with biological targets.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including electrophilic substitution and coupling reactions. Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into a benzothiazole derivative through electrophilic substitution reactions, demonstrating the chemical versatility of these compounds (Aleksandrov & El’chaninov, 2017).

Safety and Hazards

Zukünftige Richtungen

Given the limited information available on “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given the known activities of related benzothiazole compounds .

Eigenschaften

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPRTSAWONLQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

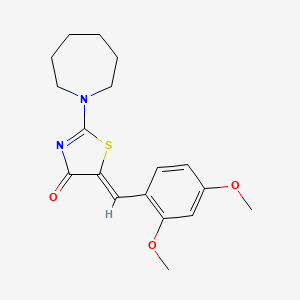

![2-(1-naphthyl)-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5613897.png)

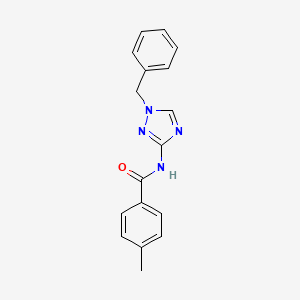

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-ol](/img/structure/B5613913.png)

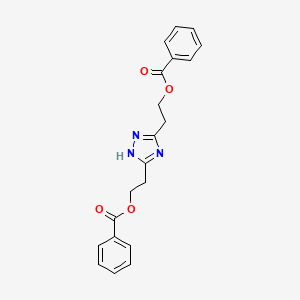

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)

![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)

![2-phenyl-5-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613922.png)

![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5613953.png)

![N-((3S*,4R*)-4-(4-methoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-pyrrolidinyl)acetamide](/img/structure/B5613962.png)

![1-(ethylsulfonyl)-N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5613968.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5613982.png)